N-(Trifluoroacetyl)daunorubicin-13CD3 is a derivative of daunorubicin, a well-known anthracycline antibiotic used in cancer treatment. This compound is specifically modified to include a trifluoroacetyl group and a deuterated carbon, which can enhance its pharmacokinetic properties and facilitate research into its mechanism of action and efficacy.
Daunorubicin is derived from the bacterium Streptomyces peucetius. The modification to create N-(Trifluoroacetyl)daunorubicin-13CD3 involves synthetic organic chemistry techniques that introduce the trifluoroacetyl group and the deuterated carbon.
N-(Trifluoroacetyl)daunorubicin-13CD3 is classified as an anthracycline antibiotic and a chemotherapeutic agent. It falls under the category of antineoplastic agents used primarily in the treatment of various cancers, including leukemia and lymphoma.
The synthesis of N-(Trifluoroacetyl)daunorubicin-13CD3 typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the progress and purity of the reaction.
The molecular structure of N-(Trifluoroacetyl)daunorubicin-13CD3 can be described as follows:
The molecular formula for N-(Trifluoroacetyl)daunorubicin-13CD3 is C₁₄H₁₁F₃N₃O₃, with a molecular weight that reflects the additional trifluoroacetyl group and deuterium substitution.
N-(Trifluoroacetyl)daunorubicin-13CD3 undergoes various chemical reactions typical for anthracycline derivatives:
The reactivity of N-(Trifluoroacetyl)daunorubicin-13CD3 can be studied using kinetic assays that measure its interaction with DNA and other cellular macromolecules.
The primary mechanism by which N-(Trifluoroacetyl)daunorubicin-13CD3 exerts its anticancer effects involves:
Studies have shown that modifications like trifluoroacetylation can enhance potency by increasing cellular uptake or altering metabolic pathways.
N-(Trifluoroacetyl)daunorubicin-13CD3 is primarily used in:
This compound represents a significant advancement in understanding anthracycline derivatives' therapeutic potential while providing insights into modifying existing chemotherapeutic agents for enhanced performance.
N-(Trifluoroacetyl)daunorubicin-¹³CD₃ belongs to the anthracycline class of antibiotics characterized by a tetracyclic naphthacenedione core fused to an amino sugar moiety (daunosamine). The parent compound, daunorubicin, features a planar anthraquinone ring system responsible for DNA intercalation, with hydroxyl groups at positions C6, C8, and C11 enabling hydrogen bonding interactions. The C9 side chain bears a carbonyl group essential for biological activity. This derivative retains the stereochemical configuration of natural daunorubicin, specifically the (8S,10S) conformation, which is critical for its interaction with topoisomerase II and DNA. The structural complexity arises from the addition of a trifluoroacetyl group to the daunosamine nitrogen and isotopic labeling at the acetyl methyl group [1] [5] [6].
Table 1: Core Structural Features of Anthracycline Derivatives
Structural Element | Daunorubicin | N-(Trifluoroacetyl)daunorubicin-¹³CD₃ |
---|---|---|
Aglycone Core | Tetracyclic naphthacenedione | Unmodified tetracyclic naphthacenedione |
C9 Substituent | -COCH₃ (acetyl) | -¹³CO¹³CD₃ (isotopically labeled acetyl) |
Daunosamine Modification | -NH₂ (amino group) | -N(COCF₃) (trifluoroacetamido) |
Stereochemistry | (8S,10S) | Preserved (8S,10S) configuration |
The isotopic labeling in this compound involves two distinct modifications: 1) Replacement of the natural carbon at the acetyl carbonyl with ¹³C, and 2) Triply deuterated methyl group (¹³CD₃) at the C8 position. This strategic labeling yields the molecular segment -¹³C¹³CD₃, resulting in a mass increase of 4 Da compared to the unlabeled acetyl group. The ¹³C (spin I=1/2) enables detection via nuclear magnetic resonance (NMR) spectroscopy, while deuterium (D) provides a distinct mass spectrometry signature due to its +1 mass shift per atom. This dual-labeling approach facilitates precise pharmacokinetic tracing, metabolic studies, and quantification of drug distribution without altering the compound’s chemical reactivity or biological activity. Suppliers synthesize this derivative specifically for use as an internal standard in mass spectrometry or for tracing metabolic pathways of daunorubicin analogs [1] [2] [5].
Table 2: Isotopic Labeling Specifications
Label Position | Isotope | Purpose | Analytical Utility |
---|---|---|---|
Acetyl Carbonyl (C=O) | ¹³C | NMR visibility / Mass shift | Enhanced sensitivity in ¹³C-NMR; MS quantification |
Acetyl Methyl (-CH₃) | D₃ (³H₃) | Mass spectrometry signature | Distinctive +3 Da mass shift; metabolic stability |
Overall Modification | -¹³C¹³CD₃ | Non-radioactive tracing | Metabolic pathway elucidation; drug uptake studies |
The trifluoroacetyl (-COCF₃) group is conjugated to the amino nitrogen of the daunosamine sugar, replacing the primary amine (-NH₂) of the parent compound. This modification induces significant electronic and steric changes:
The molecular formula C₂₈¹³CH₂₅D₃F₃NO₁₁ reveals key structural differences from daunorubicin (C₂₇H₂₉NO₁₀):
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5